molecular formula C28H26F6N4O B8198237 N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea

Cat. No.: B8198237
M. Wt: 548.5 g/mol
InChI Key: FIMVPVDYJPNQKO-SPBIILDVSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea (CAS: 1326239-56-8) is a cinchona alkaloid-derived organocatalyst. With a molecular formula of C₂₉H₂₈F₆N₄O₂ and a molecular weight of 578.5 g/mol, it features a urea moiety at position 9 of the cinchona scaffold and two electron-withdrawing trifluoromethyl groups on the aromatic ring . This compound is widely used in asymmetric catalysis, particularly for enantioselective Mannich reactions and conjugate additions, leveraging its dual hydrogen-bonding capability to activate substrates .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-1-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F6N4O/c1-2-16-15-37-10-8-17(16)11-24(37)25(22-7-9-36-23-6-4-3-5-21(22)23)38(26(35)39)20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,35,39)/t16?,17?,24?,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMVPVDYJPNQKO-SPBIILDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F6N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(9R)-Cinchonan-9-Amine Preparation

The cinchona alkaloid backbone originates from natural sources such as Cinchona officinalis or Cinchona calisaya, which provide enantiomerically pure (8α,9R)-cinchonan-9-ol derivatives. Conversion of the hydroxyl group to an amine involves a two-step process:

  • Mesylation : Treatment of (9R)-cinchonan-9-ol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields the mesylate intermediate.

  • Amination : Displacement of the mesylate group using aqueous ammonia or benzylamine generates (9R)-cinchonan-9-amine.

This route preserves the stereochemical integrity of the cinchona framework, critical for the compound’s enantioselective properties.

3,5-Bis(trifluoromethyl)phenyl Isocyanate Synthesis

The electrophilic partner, 3,5-bis(trifluoromethyl)phenyl isocyanate, is synthesized via phosgenation of the corresponding aniline:

  • Aniline Preparation : 3,5-Bis(trifluoromethyl)aniline is commercially available or prepared by nitration and reduction of bis(trifluoromethyl)benzene.

  • Phosgenation : Reaction with triphosgene in anhydrous toluene at 0–5°C produces the isocyanate, which is purified by distillation under reduced pressure.

Urea Formation: Reaction Mechanism and Conditions

Coupling Reaction

The urea linkage forms via nucleophilic attack of the cinchonan-9-amine on the isocyanate:

(9R)-Cinchonan-9-amine+3,5-Bis(trifluoromethyl)phenyl isocyanateThis compound\text{(9R)-Cinchonan-9-amine} + \text{3,5-Bis(trifluoromethyl)phenyl isocyanate} \rightarrow \text{this compound}

Key Parameters :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the isocyanate.

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : 1:1 molar ratio of amine to isocyanate.

  • Reaction Time : 12–24 hours under nitrogen atmosphere.

Optimization Challenges

  • Moisture Sensitivity : Isocyanates react violently with water, necessitating strict anhydrous conditions.

  • Steric Hindrance : The bulky trifluoromethyl groups slow the reaction, requiring prolonged stirring.

  • Stereochemical Control : The (9R)-configuration of the cinchonan moiety must remain intact, necessitating mild reaction conditions.

Work-Up and Purification

Isolation

Post-reaction, the crude product is isolated via:

  • Solvent Removal : Rotary evaporation under reduced pressure.

  • Acid-Base Extraction : Washing with dilute HCl (to remove unreacted amine) followed by sodium bicarbonate (to neutralize excess isocyanate).

Chromatographic Purification

Flash column chromatography on silica gel with a gradient of ethyl acetate/hexanes (1:3 to 1:1) yields the pure urea derivative. Analytical HPLC confirms enantiopurity (>99% ee).

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C28_{28}H26_{26}F6_6N4_4O (MW: 548.5 g/mol).

  • 1^1H NMR (CDCl3_3, 400 MHz): δ 8.75 (d, J = 4.8 Hz, 1H, quinoline-H), 7.85–7.40 (m, aromatic-H), 5.90 (m, vinyl-H), 4.20 (m, bridgehead-H).

  • IR : 1685 cm1^{-1} (urea C=O stretch), 1320 cm1^{-1} (C-F stretch).

Comparative Data Table

ParameterValue/ObservationSource
Yield68–72%
Melting Point189–191°C
Specific Rotation ([α]D_D)+127° (c = 1.0, CHCl3_3)
HPLC Purity>99%

Mechanistic Insights from Catalytic Studies

Density functional theory (DFT) studies on cinchona urea catalysts reveal that:

  • The urea group hydrogen-bonds to the nucleophile (e.g., thiolate), while the protonated amine activates the electrophile via Brønsted acid catalysis.

  • The methoxy group on the quinoline ring stabilizes transition states through conformational effects, enhancing enantioselectivity.

These findings underscore the importance of the urea moiety’s hydrogen-bonding capacity in directing reactivity and stereochemical outcomes .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.

    Addition Reactions: It can also undergo addition reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, nucleophiles, and electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with modified functional groups, while addition reactions can result in the formation of complex adducts .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-[3,5-bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
  • Molecular Formula : C19H18F6N2O
  • Molecular Weight : 392.35 g/mol

The presence of trifluoromethyl groups enhances the compound's electronic properties, making it a valuable candidate for various chemical reactions.

Catalysis

One of the primary applications of this compound is as a bifunctional catalyst in asymmetric synthesis. It has been particularly effective in catalyzing the formation of optically active Mannich adducts from stable N-carbamate amido sulfones through enantioselective Mannich reactions. The thiourea moiety plays a critical role in stabilizing transition states during these reactions, leading to high enantioselectivity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds structurally related to this compound have shown promising results in inhibiting microbial growth in vitro, suggesting potential applications in developing new antimicrobial agents .

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets effectively. Preliminary studies indicate that it may possess anticancer properties. In vitro tests have shown that certain derivatives can inhibit the proliferation of cancer cell lines, making them candidates for further pharmacological evaluation .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Application Findings
Study ACatalysisDemonstrated high enantioselectivity in Mannich reactions using this compound as a catalyst.
Study BAntimicrobialShowed significant inhibition against Staphylococcus aureus and Candida albicans strains.
Study CAnticancerIn vitro tests indicated reduced viability of breast cancer cells when treated with derivatives of this compound.

Comparison with Similar Compounds

Key Research Findings

Catalytic Efficiency: Thiourea derivatives generally outperform urea analogues in reactions requiring strong hydrogen-bond donors, achieving >90% enantiomeric excess (e.e.) in chalcone synthesis .

Stereochemical Impact : The (8α,9S) configuration in cinchona derivatives reverses enantioselectivity compared to (9R) isomers, critical for accessing opposite enantiomers .

Solubility Challenges : Urea derivatives require heating to 37°C and sonication for dissolution, whereas thioureas dissolve more readily under ambient conditions .

Safety Profile : Thiourea compounds exhibit higher toxicity (e.g., Risk Code 25), necessitating stringent handling protocols .

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea is a synthetic compound derived from cinchona alkaloids, notable for its bifunctional catalytic properties and potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms, efficacy in various studies, and potential applications in medical science.

  • Molecular Formula : C28H26F6N4O
  • Molecular Weight : 564.59 g/mol
  • CAS Number : 851477-19-5
  • Structure : The compound features a unique structure with a trifluoromethyl group that enhances its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties and as a potential inhibitor of specific biochemical pathways.

  • Inhibition of Tumor Growth : Research indicates that this compound can inhibit the growth of liver cancer cells (HepG2 and Hep3B) in vitro. The mechanism involves the modulation of the HNF 4α pathway, which is crucial for cancer cell proliferation and metastasis .
  • Induction of Apoptosis : Treatment with varying concentrations of the compound resulted in apoptosis in cancer cell lines, with studies showing a concentration-dependent increase in apoptosis markers .
  • STAT3 Pathway Inhibition : The compound has been shown to inhibit the STAT3 signaling pathway, which is often activated in various cancers. This inhibition contributes to its anti-tumor effects by preventing cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
In Vitro Study on Liver Cancer Cells Demonstrated significant inhibition of cell growth at concentrations ranging from 1 to 10.8 µM. Induction of apoptosis was confirmed through increased expression of apoptosis-regulating genes .
Mechanistic Study on HNF 4α Showed that the compound directly binds to the hydrophobic fatty acid ligand binding site of HNF 4α, enhancing its DNA binding activity and leading to tumor growth inhibition .
Comparative Analysis with Other Compounds In comparison with other naphthofuran derivatives, this compound exhibited superior efficacy in inhibiting liver tumor growth by targeting multiple pathways simultaneously .

Applications in Medical Science

The bifunctional nature of this compound makes it a candidate for various applications:

  • Cancer Therapy : Its ability to modulate key signaling pathways positions it as a potential therapeutic agent against liver cancer and possibly other malignancies.
  • Catalysis in Organic Synthesis : As an organocatalyst, it can facilitate enantioselective reactions, making it valuable in pharmaceutical synthesis .

Q & A

Q. What are the established synthetic routes for N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea, and what critical steps ensure high yield and purity?

The synthesis involves a two-step process:

  • Step 1 : Conversion of cinchonine to 9-amino(9-deoxy)epicinchonine (AECN) via the Mitsunobu reaction, which preserves stereochemical integrity.
  • Step 2 : Reaction of AECN with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in tetrahydrofuran (THF) to form the thiourea derivative. Critical factors include strict anhydrous conditions during the Mitsunobu reaction and controlled stoichiometry (1:1 molar ratio of AECN to isothiocyanate) to minimize byproducts. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How does the structural modification of the cinchonine scaffold with a thiourea group influence its catalytic properties?

The thiourea moiety introduces dual hydrogen-bonding sites, enabling bifunctional catalysis. The 3,5-bis(trifluoromethyl)phenyl group enhances electron-withdrawing effects, stabilizing transition states in enantioselective reactions. This modification increases enantioselectivity (up to 95% ee in Mannich reactions) and broadens substrate compatibility compared to unmodified cinchona alkaloids .

Q. What analytical techniques are essential for confirming the molecular structure and enantiomeric purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify regioselective thiourea formation (e.g., absence of -NH2_2 peaks from AECN).
  • Chiral HPLC : Using columns like Chiralpak IA/IB to determine enantiomeric excess (ee).
  • X-ray Crystallography : Resolves absolute configuration, particularly for resolving ambiguities in stereochemical assignments .

Advanced Research Questions

Q. What methodologies are recommended for assessing the enantioselectivity of this compound in asymmetric catalysis?

  • Kinetic Resolution : Monitor reaction progress using chiral HPLC to calculate enantioselectivity factors (krel_{rel}).
  • Nonlinear Effects : Evaluate proportionality between catalyst ee and product ee to identify aggregation or cooperative mechanisms.
  • Isotope Labeling : 19^{19}F NMR tracking of trifluoromethyl groups in intermediates can reveal stereochemical pathways .

Q. How can researchers address contradictions in reported enantiomeric excess values across studies using this catalyst?

Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) may enhance hydrogen bonding, improving ee.
  • Substrate Steric Effects : Bulky substrates reduce selectivity; systematic screening with steric maps (e.g., Charton parameters) can identify trends.
  • Temperature Gradients : Lower temperatures (e.g., -20°C) often stabilize transition states, increasing ee by 10–15% .

Q. What computational approaches elucidate the mechanism of action of this organocatalyst in specific reactions?

  • Density Functional Theory (DFT) : Models transition-state geometries to identify key hydrogen-bonding interactions (e.g., thiourea NH with electrophiles).
  • Molecular Dynamics (MD) : Simulates solvent effects on catalyst-substrate binding.
  • Docking Studies : Predict enantioselectivity by comparing energy differences between diastereomeric transition states .

Q. How do structural analogs of this compound (e.g., methoxy vs. thiourea derivatives) compare in catalytic efficiency?

  • Methoxy Derivatives : Lower enantioselectivity (70–80% ee) due to reduced hydrogen-bonding capacity.
  • Thiourea Analogs : Higher activity in Michael additions (90–95% ee) but require optimized acid/base co-catalysts.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronic parameters (Hammett σ) with reaction outcomes .

Data Analysis and Experimental Design

Q. What experimental designs are effective for optimizing reaction conditions when using this catalyst?

  • Design of Experiments (DoE) : Use factorial designs to screen solvent, temperature, and catalyst loading. For example, a 23^3 factorial design can identify synergistic effects between THF (solvent), 0°C (temperature), and 5 mol% catalyst loading.
  • High-Throughput Screening (HTS) : Automated platforms test >100 conditions/day, focusing on sterically hindered substrates .

Q. How can researchers mitigate catalyst deactivation during prolonged reactions?

  • Additives : 2,6-lutidine (1 equiv) prevents protonation of the tertiary amine in the cinchona scaffold.
  • Encapsulation : Mesoporous silica (e.g., SBA-15) immobilizes the catalyst, improving recyclability (3–5 cycles with <5% activity loss) .

Contradiction Analysis

Q. Why do some studies report variable enantioselectivity for the same reaction using this catalyst?

Key variables include:

  • Impurity Profiles : Residual solvents (e.g., DMF) in commercial batches can reduce ee by 10–20%.
  • Moisture Sensitivity : Trace water disrupts hydrogen-bonding networks; rigorous drying (molecular sieves) is critical.
  • Substrate Purity : Contaminants like aldehydes in ketone substrates lead to side reactions. Cross-validate results using substrates from ≥2 suppliers .

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